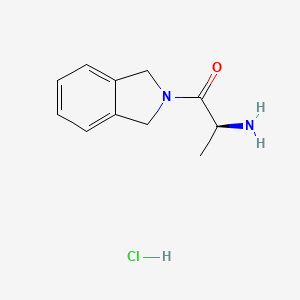
(2S)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one hydrochloride
Vue d'ensemble
Description
(2S)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2S)-2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one hydrochloride is a chiral compound with a unique isoindole structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₅ClN₂O |
| Molecular Weight | 226.71 g/mol |
| CAS Number | 1562427-43-3 |
| IUPAC Name | (2S)-2-amino-1-(1,3-dihydroisoindol-2-yl)propan-1-one; hydrochloride |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Neurotransmitter Modulation : The isoindole moiety is known to influence neurotransmitter systems, particularly in the context of neuroprotective and antidepressant effects.
- G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, leading to downstream signaling pathways that affect cellular responses such as calcium ion influx and cyclic AMP levels .
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, suggesting a potential role in reducing oxidative stress in neuronal cells .
Case Studies
A notable study explored the activity of related isoindole compounds in ischemic stroke models. One derivative demonstrated significant neuroprotective effects by reducing infarct size and improving neurobehavioral deficits in rat models subjected to middle cerebral artery occlusion . This highlights the potential therapeutic applications of isoindole derivatives in stroke prevention and treatment.
Comparative Analysis with Similar Compounds
The following table summarizes some structural analogs and their notable activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 5-Hydroxytryptophan | Indole derivative | Precursor to serotonin; antidepressant effects |
| Tryptamine | Indole structure | Neurotransmitter; modulates mood |
| Isoindole | Core structure | Potential neuroprotective effects |
Propriétés
IUPAC Name |
(2S)-2-amino-1-(1,3-dihydroisoindol-2-yl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-8(12)11(14)13-6-9-4-2-3-5-10(9)7-13;/h2-5,8H,6-7,12H2,1H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOWNTAEDLVSTJ-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC=CC=C2C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC2=CC=CC=C2C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















